

Crystal structure of 2',4'-Dihydroxy-3'-propylacetophenone

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Compound of Interest

Compound Name: 2',4'-Dihydroxy-3'-propylacetophenone

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An In-depth Technical Guide to the Structural Elucidation of **2',4'-Dihydroxy-3'-propylacetophenone**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',4'-Dihydroxy-3'-propylacetophenone is a substituted acetophenone derivative with significant potential as a precursor and intermediate in the pharmaceutical and cosmetic industries. Its utility as a starting material for anti-allergic medications and its inherent antioxidant properties underscore the importance of a comprehensive structural understanding. [1][2] The precise three-dimensional arrangement of molecules in the solid state—the crystal structure—governs critical physicochemical properties such as solubility, stability, bioavailability, and manufacturability. This guide provides a detailed technical framework for the complete structural elucidation of **2',4'-Dihydroxy-3'-propylacetophenone**, combining established experimental protocols with advanced computational prediction methodologies. While, as of this writing, a definitive crystal structure has not been deposited in public databases, this document serves as a forward-looking, authoritative protocol for researchers seeking to determine it.

Introduction and Significance

2',4'-Dihydroxy-3'-propylacetophenone (CAS 40786-69-4) is an organic compound with the molecular formula $C_{11}H_{14}O_3$.^[3] It belongs to the dihydroxyacetophenone class, characterized by a phenyl ring substituted with two hydroxyl groups, an acetyl group, and a propyl group.^[4] Its parent compound, 2',4'-dihydroxyacetophenone (also known as resacetophenone), is a well-studied intermediate.^{[5][6]} The addition of the 3'-propyl group modifies the molecule's lipophilicity and steric profile, which can significantly influence its biological activity and solid-state properties.

The primary driver for the study of this molecule is its role as a key intermediate in the synthesis of drugs for treating allergic diseases.^[1] Furthermore, compounds in this class are explored for their antioxidant capabilities, making them of interest in cosmetology for protecting the skin from oxidative stress.^[2] A definitive crystal structure is paramount for understanding polymorphism, ensuring batch-to-batch consistency, and designing stable, effective formulations in drug development.

Physicochemical Properties

A summary of the known and predicted properties of **2',4'-Dihydroxy-3'-propylacetophenone** is provided below.

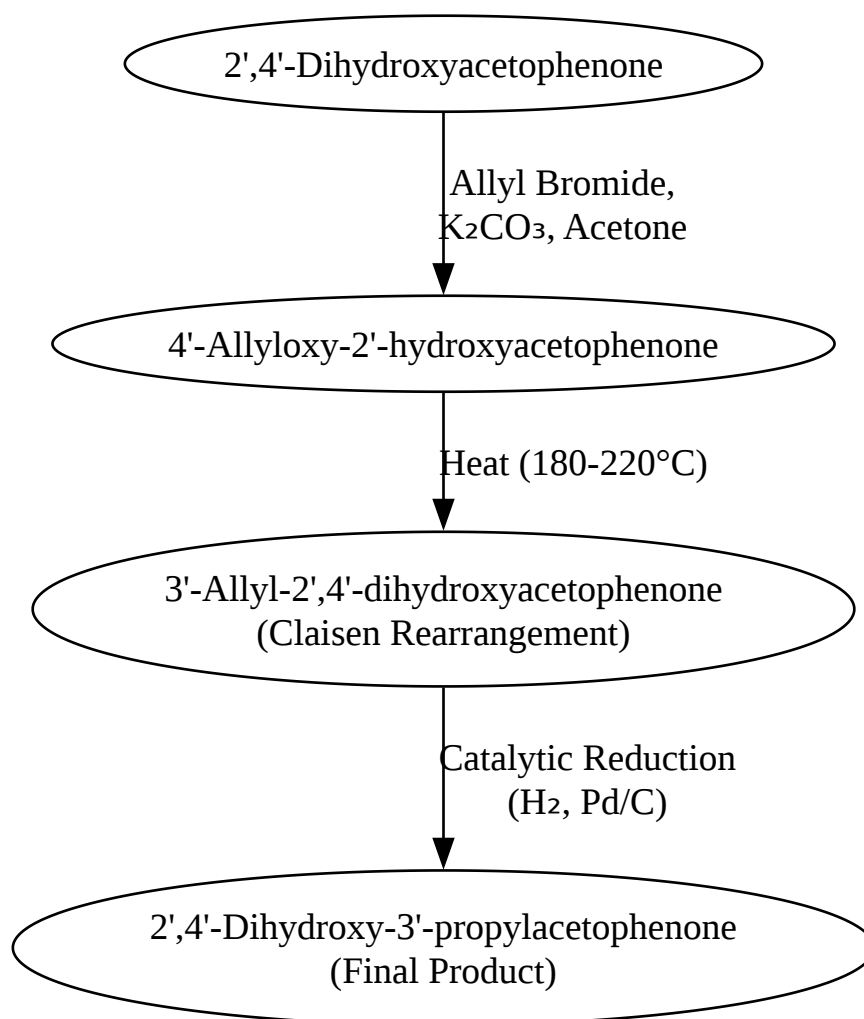
Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₄ O ₃	[3][7]
Molecular Weight	194.23 g/mol	[7]
Appearance	Colorless to pale yellow crystalline powder	[8]
Melting Point	124-127 °C (lit.)	[3][9]
Solubility	Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone)	[4][8]
Density (Predicted)	1.162 ± 0.06 g/cm ³	[3]
XLogP3 (Predicted)	2.8	[10]
Hydrogen Bond Donors	2	[11]
Hydrogen Bond Acceptors	3	[11]

Synthesis and Crystallization Protocol

The acquisition of high-quality single crystals is the most critical prerequisite for successful X-ray diffraction analysis. This begins with the synthesis of high-purity material.

Synthesis Pathway

A validated synthetic route proceeds via the catalytic reduction of 3-allyl-2,4-dihydroxyacetophenone.[12] The causality behind this multi-step approach is to build the carbon skeleton methodically, starting from a commercially available precursor.



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Step-by-Step Synthesis Protocol

- Alkylation:** React 2',4'-dihydroxyacetophenone with allyl bromide in the presence of potassium carbonate in an acetone solvent system. This selectively alkylates the more acidic 4'-hydroxyl group.
- Claisen Rearrangement:** Heat the resulting 4'-allyloxy-2'-hydroxyacetophenone intermediate to 180-220°C. This thermally induced rearrangement predictably moves the allyl group from the oxygen atom to the adjacent carbon (position 3') on the aromatic ring.^[12]
- Catalytic Hydrogenation:** Reduce the allyl group of 3'-allyl-2,4-dihydroxyacetophenone to a propyl group. This is achieved through catalytic hydrogenation using a palladium on carbon

(Pd/C) catalyst under a hydrogen atmosphere. This step is crucial for saturating the double bond without affecting the aromatic ring or other functional groups.^[12]

- Purification: The crude product should be purified by column chromatography on silica gel to achieve >99% purity, as verified by HPLC and NMR.

Crystallization Methodology

Growing diffraction-quality single crystals is often the most challenging step. The presence of multiple hydrogen bond donors and acceptors suggests that solvent choice will be critical.

Recommended Protocol: Slow Evaporation

- Solvent Screening: Dissolve small amounts (~10 mg) of the purified compound in various solvents (e.g., methanol, ethanol, ethyl acetate, chloroform, acetone, and binary mixtures thereof) to find a system where the compound is sparingly soluble.
- Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system at room temperature or slightly elevated temperature.
- Filtration: Filter the solution through a syringe filter (0.22 μm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.
- Evaporation: Cover the vial with a cap pierced with a few small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature. A vibration-free environment is essential.
- Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop.

Structural Elucidation: A Methodological Guide

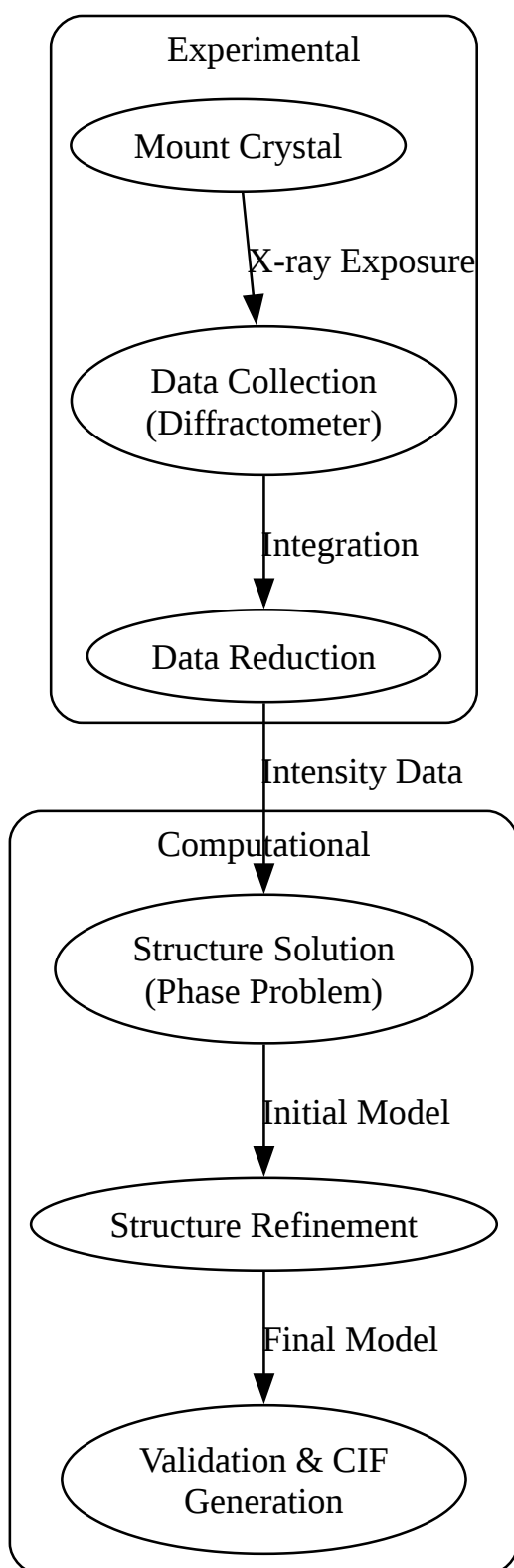
Determining the structure requires a combination of techniques to ascertain both the covalent bonding (molecular structure) and the three-dimensional packing (crystal structure).

Part A: Experimental Determination via Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the atomic arrangement in a crystalline solid.

[8]

Workflow for SC-XRD Analysis



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Step-by-Step Experimental Protocol

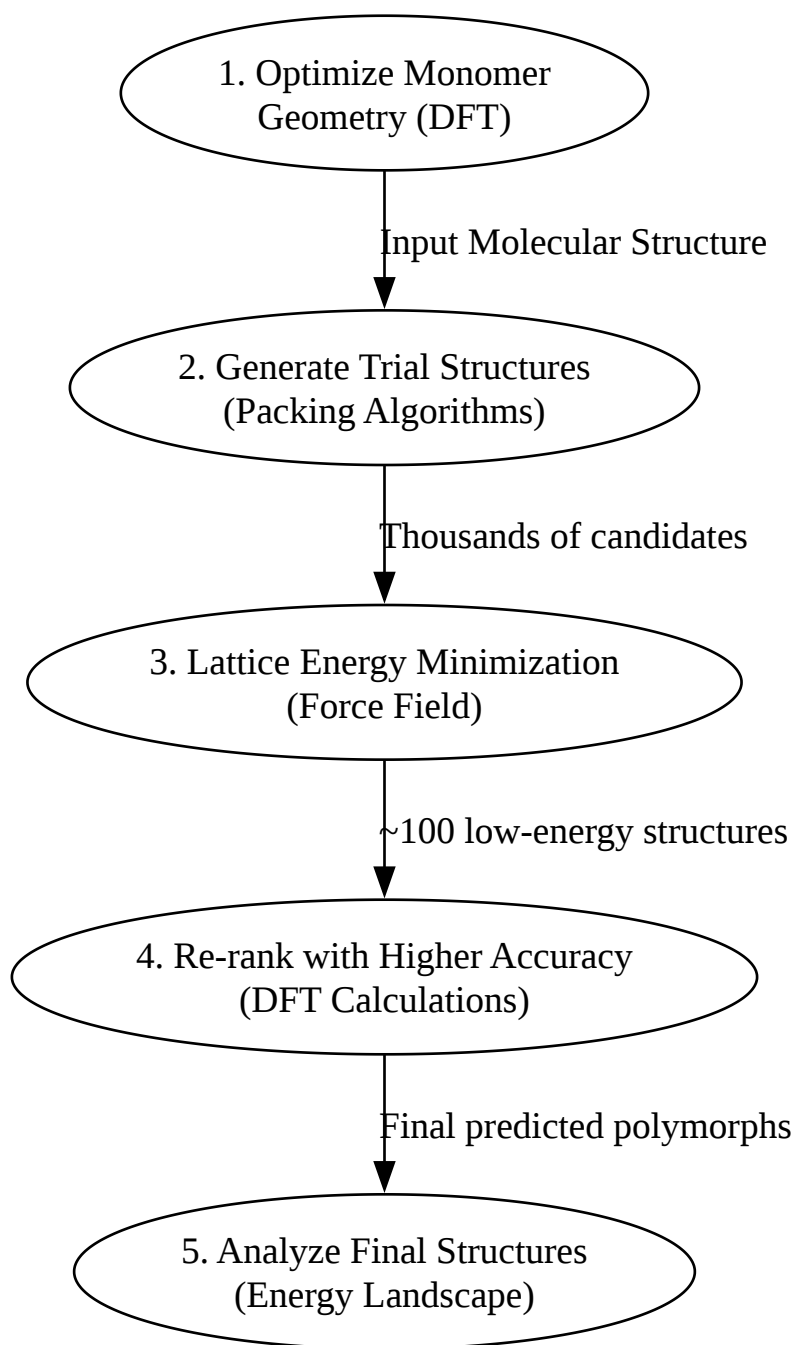
- **Crystal Selection & Mounting:** Select a high-quality, defect-free crystal and mount it on a goniometer head.
- **Data Collection:** Place the goniometer on the diffractometer. A preliminary unit cell determination is performed, followed by a full sphere of data collection, typically using Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α ($\lambda = 1.5418 \text{ \AA}$) radiation.
- **Data Reduction:** The raw diffraction intensities are integrated, and corrections are applied for factors like Lorentz-polarization effects and absorption.
- **Structure Solution:** The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.
- **Structure Refinement:** The initial model is refined against the experimental data using a full-matrix least-squares method. Atomic positions, displacement parameters (isotropic, then anisotropic), and hydrogen atom positions are refined to minimize the difference between observed and calculated structure factors.
- **Validation:** The final model is validated using metrics like R-factors (R1, wR2) and goodness-of-fit (GooF). The final structural information is typically reported in a Crystallographic Information File (CIF).

Note: As no public CIF exists for **2',4'-Dihydroxy-3'-propylacetophenone**, this protocol outlines the necessary steps for its future determination.

Part B: Computational Crystal Structure Prediction (CSP)

In the absence of experimental data, CSP provides a robust, first-principles approach to identify likely, low-energy crystal packing arrangements (polymorphs).^{[1][13]}

Workflow for Computational CSP



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This process involves:

- Monomer Optimization: Calculating the lowest energy conformation of the isolated molecule using quantum mechanics (e.g., Density Functional Theory - DFT).

- Trial Structure Generation: Generating thousands of plausible crystal packing arrangements within common space groups using specialized algorithms.
- Energy Minimization: Optimizing the geometry of these trial structures using computationally efficient force fields to remove unfavorable contacts.
- Ranking: Re-calculating the lattice energies of the most promising, low-energy structures using high-accuracy quantum mechanical methods to produce a final ranked list of predicted polymorphs.[\[14\]](#)

Part C: Spectroscopic Characterization

Spectroscopic methods are essential for confirming the molecular structure of the synthesized material, ensuring it is indeed the target compound before proceeding with diffraction or computational studies.

Technique	Predicted Data / Interpretation	Source(s)
^1H NMR	Methyl protons (COCH_3): ~2.5 ppm. Aromatic protons: ~6.5–7.5 ppm. Propyl group protons will appear in the aliphatic region. Hydroxyl protons may be broad and variable.	[8]
^{13}C NMR	Ketone carbon ($\text{C}=\text{O}$): ~200–210 ppm. Aromatic carbons: ~110–165 ppm. Methyl carbon (COCH_3): ~26 ppm. Propyl carbons will appear in the aliphatic region.	[8][15]
FT-IR	Broad O-H stretch (~3200–3500 cm^{-1}). C=O stretch (~1640–1660 cm^{-1}). Aromatic C=C stretches (~1450–1600 cm^{-1}).	[16]
Mass Spec.	Expected $[\text{M}+\text{H}]^+$ at m/z = 195.1. Fragmentation may show loss of the propyl group or acetyl group.	[8]

Analysis of Potential Crystal Packing and Intermolecular Interactions

The functional groups on **2',4'-Dihydroxy-3'-propylacetophenone** dictate the intermolecular interactions that will govern its crystal structure. The two hydroxyl groups are strong hydrogen bond donors, while the hydroxyl oxygens and the ketone oxygen are strong acceptors.

Expected Hydrogen Bonding Motifs:

- **Intramolecular Hydrogen Bond:** A strong hydrogen bond is expected between the 2'-hydroxyl group and the adjacent ketone oxygen, forming a stable six-membered ring. This is a common feature in ortho-hydroxyacetophenones.
- **Intermolecular Hydrogen Bonds:** The 4'-hydroxyl group is free to participate in intermolecular hydrogen bonding, likely forming chains or dimers with neighboring molecules. These interactions will be a dominant force in the crystal packing.

The interplay between these strong hydrogen bonds and the weaker van der Waals interactions from the propyl groups and aromatic rings will determine the final, lowest-energy crystal packing arrangement.

Conclusion

A thorough understanding of the solid-state structure of **2',4'-Dihydroxy-3'-propylacetophenone** is a prerequisite for its effective development in pharmaceutical applications. This guide provides a comprehensive, dual-pronged strategy for its structural elucidation. The primary pathway remains the experimental determination via single-crystal X-ray diffraction, for which detailed synthesis and crystallization protocols are provided. In parallel, computational crystal structure prediction offers a powerful, predictive route to survey the landscape of possible polymorphs, providing invaluable insight into the molecule's solid-state behavior even before a definitive experimental structure is obtained. The combined application of these experimental and computational methodologies, supported by robust spectroscopic characterization, represents the gold standard for modern materials science and drug development.

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